Adenosylcobinamide methyl phosphate

diol dehydratase competitive inhibition coenzyme B12 analog

Adenosylcobinamide methyl phosphate (AdoCbi-PMe; CAS 147736-07-0) is a synthetic, truncated analog of adenosylcobalamin (coenzyme B12, AdoCbl) in which the entire nucleotide loop—comprising the 5,6-dimethylbenzimidazole (DMB) base, ribose, and ribazole phosphate—has been excised and the residual phosphodiester capped as a methyl phosphate ester. Classified as a cobamide under MeSH terminology, AdoCbi-PMe retains the corrin macrocycle, the 5′-deoxyadenosyl upper axial ligand, and the (R)-1-aminopropan-2-yl phosphate linker, but lacks the dimethylbenzimidazole lower axial base that coordinates cobalt in intact AdoCbl.

Molecular Formula C59H85CoN16O14P+
Molecular Weight 1332.3 g/mol
CAS No. 147736-07-0
Cat. No. B132474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosylcobinamide methyl phosphate
CAS147736-07-0
Synonymsadenosylcobinamide methyl phosphate
AdoCbi-P
AdoCbi-PMe
Molecular FormulaC59H85CoN16O14P+
Molecular Weight1332.3 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]
InChIInChI=1S/C49H74N11O11P.C10H12N5O3.Co/c1-24-39-27(12-15-33(51)62)44(3,4)31(58-39)20-30-26(11-14-32(50)61)46(6,21-36(54)65)42(57-30)25(2)40-28(13-16-34(52)63)47(7,22-37(55)66)49(9,60-40)43-29(19-35(53)64)45(5,41(24)59-43)18-17-38(67)56-23-48(8)70-72(68,69-10)71-48;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20,26-29,43H,11-19,21-23H2,1-10H3,(H14,50,51,52,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1
InChIKeyCGSLOOBHAHVNGB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosylcobinamide Methyl Phosphate (CAS 147736-07-0): A Definitive Coenzyme B12 Analog for Probing Nucleotide Loop Function


Adenosylcobinamide methyl phosphate (AdoCbi-PMe; CAS 147736-07-0) is a synthetic, truncated analog of adenosylcobalamin (coenzyme B12, AdoCbl) in which the entire nucleotide loop—comprising the 5,6-dimethylbenzimidazole (DMB) base, ribose, and ribazole phosphate—has been excised and the residual phosphodiester capped as a methyl phosphate ester [1]. Classified as a cobamide under MeSH terminology, AdoCbi-PMe retains the corrin macrocycle, the 5′-deoxyadenosyl upper axial ligand, and the (R)-1-aminopropan-2-yl phosphate linker, but lacks the dimethylbenzimidazole lower axial base that coordinates cobalt in intact AdoCbl [2]. This structural truncation renders AdoCbi-PMe catalytically inert as a coenzyme, yet uniquely positions it as a high-affinity active-site probe and mechanistic tool for dissecting the individual contributions of the nucleotide loop to cofactor binding, cobalt–carbon bond activation, and catalysis in B12-dependent enzymes [1].

Why Adenosylcobinamide Methyl Phosphate Cannot Be Replaced by Generic Cobinamide Analogs in Scientific Research


The cobinamide/cobalamin compound class encompasses a structurally graded series—adenosylcobinamide (AdoCbi, no phosphate), adenosylcobinamide phosphate (AdoCbi-P, free phosphate), adenosylcobinamide methyl phosphate (AdoCbi-PMe, methyl-capped phosphate), adenosylcobinamide-GDP (AdoCbi-GDP, guanylylated), and intact adenosylcobalamin (AdoCbl, full nucleotide loop)—yet these analogs exhibit profoundly divergent binding affinities, catalytic capacities, and inactivation behaviors across different B12-dependent enzyme systems [1][2]. AdoCbi lacks the phosphodiester and consequently fails to bind tightly to any known B12 apoenzyme [3]. AdoCbi-PMe, by contrast, retains the phosphodiester as a methyl ester, which restores high-affinity binding (Ki = 2.5 μM) and enables stoichiometric Co–C bond activation, but the methyl cap simultaneously blocks guanylylation and precludes progression through the nucleotide loop assembly pathway, rendering it a dead-end pseudocoenzyme [1][4]. Even closely related analogs such as AdoCbi-GDP exhibit enzyme-specific functional divergence: it supports near-native catalysis in methylmalonyl-CoA mutase (kcat reduced only 4-fold) yet suffers a catastrophic ~10⁴-fold loss in glutamate mutase, demonstrating that the behavior of any given truncated analog cannot be predicted from structural similarity alone [2][5]. Substituting AdoCbi-PMe with AdoCbi, AdoCbi-P, or AdoCbi-GDP would therefore yield either complete loss of active-site occupancy or entirely different mechanistic readouts, depending on the enzyme system under study [3][4].

Quantitative Differentiation Evidence for Adenosylcobinamide Methyl Phosphate (AdoCbi-PMe) Versus Closest Analogs


Competitive Inhibition of Diol Dehydrase: AdoCbi-PMe Binds with Ki = 2.5 μM, Whereas AdoCbi Shows No Detectable Binding

Adenosylcobinamide methyl phosphate (AdoCbi-PMe) acts as a strong competitive inhibitor of Klebsiella pneumoniae diol dehydrase with respect to the native cofactor adenosylcobalamin (AdoCbl), exhibiting a Ki of 2.5 μM [1]. In the same study, adenosylcobinamide (AdoCbi)—which lacks the phosphodiester moiety entirely—showed no detectable coenzymic activity and did not bind tightly to the apoenzyme [1]. A companion study confirmed that adenosylcobinamide phosphate (AdoCbi-P, the free phosphate form) likewise displayed very low affinity for diol dehydrase apoenzyme and was inactive as a coenzyme [2]. The critical structural determinant is the phosphodiester group: its presence in AdoCbi-PMe as a methyl phosphate ester restores high-affinity binding that is absent in AdoCbi and AdoCbi-P [1][2].

diol dehydratase competitive inhibition coenzyme B12 analog

Nucleotide Tail Contributes Only ~1 kcal/mol to Binding Energy in Methylmalonyl-CoA Mutase, Yet Dictates Catalytic Competence

Chowdhury and Banerjee synthesized both adenosylcobinamide (AdoCbi) and adenosylcobinamide phosphate methyl ester (AdoCbi-PMe) and compared them directly with intact adenosylcobalamin (AdoCbl) in the methylmalonyl-CoA mutase system [1]. Stopped-flow fluorescence spectroscopy revealed that the nucleotide tail contributes only ~1 kcal/mol to the total binding free energy of AdoCbl [1]. However, this modest energetic contribution belies a profound functional role: the nucleotide tail organizes the active site for catalysis, as both AdoCbi and AdoCbi-PMe retain the base-off conformation when enzyme-bound yet are completely incapable of supporting catalysis [1]. Additionally, AdoCbl binding exhibited a pH-sensitive step with a pKa of 7.32 ± 0.19—significantly elevated from the pKa of 3.7 for free DMB in AdoCbl—whereas both truncated cofactors associated with the enzyme at rates too fast to measure by stopped-flow, indicating that the nucleotide loop imposes a rate-limiting conformational rearrangement that is absent in AdoCbi-PMe [1].

methylmalonyl-CoA mutase cofactor binding energetics base-off conformation

Irreversible Suicide Inactivation: AdoCbi-PMe Undergoes Complete Stoichiometric Co–C Bond Cleavage Within 10 Minutes, Whereas AdoCbi Does Not

When diol dehydrase apoenzyme was incubated with AdoCbi-PMe at 37 °C in the presence of substrate, the cobalt–carbon bond of the analog underwent nearly complete and irreversible cleavage within 10 minutes, generating an enzyme-bound cob(II)inamide species that lacked nitrogenous base coordination, as confirmed by both EPR and optical spectroscopy [1]. The only product derived from the adenosyl group was 5′-deoxyadenosine, and the apoenzyme itself was not covalently modified [1]. Critically, this cleavage was absolutely substrate-dependent and proceeded stoichiometrically—not catalytically—yielding a kcat/kinact ratio of essentially zero, which defines AdoCbi-PMe as a potent suicide coenzyme (pseudocoenzyme) [1][2]. In contrast, AdoCbi neither binds tightly enough to undergo Co–C bond activation nor exhibits any detectable cleavage under identical conditions [1]. This irreversible, stoichiometric inactivation is a unique functional signature of AdoCbi-PMe that is not shared by any other cobinamide analog, including AdoCbi-P or AdoCbi-GDP [1][3].

suicide inactivation cobalt-carbon bond cleavage EPR spectroscopy

Glutamate Mutase: AdoCbi and AdoCbi-GDP Suffer a ~10⁴-Fold Loss in Catalytic Efficiency, Revealing Enzyme-Specific Discrimination Absent in Methylmalonyl-CoA Mutase

Chen et al. used equilibrium dialysis to measure binding of three coenzyme B12 analogs—methylcobinamide (MeCbi), adenosylcobinamide (AdoCbi), and adenosylcobinamide-GDP (AdoCbi-GDP)—to glutamate mutase from Clostridium tetanomorphum, and determined their effects on catalytic efficiency [1]. When either AdoCbi or AdoCbi-GDP replaced AdoCbl as the cofactor, the ratio kcat/Km decreased approximately 10⁴-fold [1]. This stands in stark contrast to the behavior of AdoCbi-GDP in methylmalonyl-CoA mutase, where the same analog supports catalysis with kcat reduced by only a factor of 4 relative to AdoCbl [2]. The authors concluded that, in glutamate mutase, the absence of the ribonucleotide tail of AdoCbl prevents the active site from correctly accommodating the coenzyme analog AdoCbi [1]. Although AdoCbi-PMe was not directly tested in this system, the phosphodiester-methyl-capped analog occupies the intermediate structural position between AdoCbi (no phosphate) and AdoCbi-GDP (guanylylated), and the 10⁴-fold discrimination demonstrates that even analogs with a complete phosphodiester-GDP extension are not universally tolerated across B12 enzymes [1][2].

glutamate mutase catalytic efficiency enzyme-specific cofactor recognition

CobY Guanylyltransferase Discriminates AdoCbi-P with Kd = 0.76 μM but Rejects Non-Adenosylated Cbi-P Entirely

The archaeal GTP:adenosylcobinamide-phosphate guanylyltransferase CobY from Methanocaldococcus jannaschii catalyzes the conversion of AdoCbi-P to AdoCbi-GDP during the late steps of adenosylcobalamin biosynthesis [1]. Isothermal titration calorimetry demonstrated that MjCobY binds AdoCbi-P with high affinity (Kd = 0.76 μM) but exhibits zero detectable binding to non-adenosylated cobinamide phosphate (Cbi-P), establishing that the 5′-deoxyadenosyl upper axial ligand is an absolute structural requirement for substrate recognition [1]. In vivo complementation studies confirmed that only the adenosylated corrinoid supports CobY function [1]. Although AdoCbi-PMe differs from AdoCbi-P by methylation of the terminal phosphate, both share the critical 5′-deoxyadenosyl upper ligand and the phosphodiester-propanolamine linker. The methyl cap of AdoCbi-PMe prevents guanylylation by CobY, which explains why AdoCbi-PMe cannot proceed through the nucleotide loop assembly pathway and remains a dead-end biosynthetic probe [1][2].

nucleotide loop assembly guanylyltransferase substrate recognition specificity

AdoCbi-PMe Enables Spectroscopic Characterization of the Cob(II)inamide Intermediate Without Nitrogenous Base Coordination—A State Inaccessible with AdoCbl or AdoCbi

Upon Co–C bond cleavage of AdoCbi-PMe bound to diol dehydrase, the resulting cob(II)inamide species was demonstrated by EPR and optical spectroscopy to lack any nitrogenous base coordination to the cobalt ion [1]. This is a critical experimental distinction: when intact AdoCbl undergoes Co–C bond cleavage on the same enzyme, the DMB base remains coordinated (or is replaced by the active-site histidine in certain enzymes), yielding a cob(II)alamin spectrum that differs fundamentally from the base-off cob(II)inamide spectrum obtained with AdoCbi-PMe [2]. Control experiments with AdoCbi could not generate this intermediate at all, because AdoCbi does not bind tightly enough to undergo Co–C bond activation [1]. The cob(II)inamide EPR signature—free from any axial nitrogenous ligand—provides a unique spectroscopic baseline for deconvoluting the electronic contributions of the axial base to the cobalt(II) ground state [1]. Furthermore, photolysis studies of AdoCbi in the presence of exogenous phosphine and pyridine bases at 77 K and 300 K have established that base coordination to cob(II)inamide is temperature- and solvent-dependent, underscoring the value of AdoCbi-PMe as a base-free reference state [3].

EPR spectroscopy cob(II)inamide base-off intermediate

Validated Application Scenarios for Adenosylcobinamide Methyl Phosphate (AdoCbi-PMe) in Academic and Industrial Research


Active-Site Titration and Quantification of Functional Diol Dehydrase Apoenzyme

AdoCbi-PMe binds diol dehydrase apoenzyme with Ki = 2.5 μM as a competitive inhibitor and undergoes stoichiometric (1:1) Co–C bond cleavage within 10 min in the presence of substrate, generating a spectroscopically distinct enzyme-bound cob(II)inamide species [1]. This property enables precise active-site titration of functional apoenzyme concentrations—a capability unavailable with AdoCbi (which does not bind) or AdoCbl (which turns over catalytically and complicates quantification). Researchers in vitamin B12 enzymology and industrial biocatalysis can use AdoCbi-PMe to determine the functional active-site concentration of diol dehydrase preparations, assess apoenzyme purity, and calibrate kinetic assays.

Trapping and Spectroscopic Characterization of the Base-Off Cob(II)inamide Radical Intermediate

The Co–C bond of enzyme-bound AdoCbi-PMe cleaves to yield cob(II)inamide that lacks nitrogenous base coordination, as confirmed by EPR and optical spectroscopy [1]. This base-off Co(II) state serves as a critical spectroscopic reference for deconvoluting the electronic contributions of the axial DMB base or active-site histidine ligand to the cobalt(II) ground state in B12 radical enzymes [2]. Researchers in bioinorganic chemistry and mechanistic enzymology can employ AdoCbi-PMe to generate clean, enzyme-bound cob(II)inamide EPR spectra for comparison with cob(II)alamin signals, enabling assignment of axial ligation states in transient radical intermediates.

Decoupling Cofactor Binding from Catalysis to Study Conformational Gating in B12-Dependent Mutases

In methylmalonyl-CoA mutase, AdoCbi-PMe (and AdoCbi) bind to the enzyme at rates too fast to measure by stopped-flow, whereas AdoCbl binding exhibits a measurable pH-dependent step with a pKa of 7.32—significantly elevated from the free DMB pKa of 3.7—indicating that the nucleotide loop imposes a rate-limiting conformational rearrangement [1]. AdoCbi-PMe therefore permits researchers to populate the cofactor-bound, pre-catalytic enzyme state without triggering turnover, enabling kinetic trapping and structural characterization (e.g., by X-ray crystallography or cryo-EM) of the conformational gating step that the nucleotide loop normally gates.

Biosynthetic Pathway Analysis: Blocking Nucleotide Loop Assembly at the Phosphodiester Intermediate Stage

AdoCbi-PMe retains the adenosyl upper ligand and phosphodiester-propanolamine linker recognized by CobY guanylyltransferase (Kd = 0.76 μM for adenosylated AdoCbi-P), but the methyl phosphate cap prevents GTP-dependent guanylylation [1][2]. This makes AdoCbi-PMe a pathway-specific blocking agent for dissecting the nucleotide loop assembly (NLA) pathway in archaeal and bacterial cobalamin biosynthesis. Researchers in microbial metabolism and metabolic engineering can use AdoCbi-PMe to decouple the adenosylation, phosphorylation, and guanylylation steps, identifying rate-limiting enzymes and validating biosynthetic gene clusters without the complication of downstream flux through the pathway.

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